molecular formula C6H6N4OS B12622196 2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one

2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one

Cat. No.: B12622196
M. Wt: 182.21 g/mol
InChI Key: KQAAMYPYVJHIQU-UHFFFAOYSA-N
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Description

2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-triazine scaffold with a thioxo (C=S) group at position 2 and a methyl substituent at position 6. Its synthesis typically involves cyclization of 5-aminopyrazole derivatives with reagents like ethoxycarbonyl isothiocyanate, followed by functionalization steps .

Properties

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

8-methyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C6H6N4OS/c1-3-2-7-10-4(3)8-5(12)9-6(10)11/h2,7H,1H3,(H,9,11,12)

InChI Key

KQAAMYPYVJHIQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNN2C1=NC(=S)NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-amino-5-methylpyrazole with carbon disulfide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting intermediate undergoes cyclization to form the desired pyrazolo[1,5-A][1,3,5]triazinone structure .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form a dihydro derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The methyl group at the 8-position can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be carried out under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups at the 8-position .

Scientific Research Applications

2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its ability to modulate biological pathways and its potential therapeutic applications.

    Medicine: Preliminary studies suggest that the compound may have anticancer, antimicrobial, and anti-inflammatory properties. Further research is needed to fully understand its pharmacological potential and mechanism of action.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituents and oxidation states, which significantly influence their biological and chemical profiles:

Compound Name Substituents (Positions) Key Structural Features
Target Compound 8-CH₃, 2-S Thioxo group, methyl at C8
MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine) 7-CH₃, 4-aryl, 2-SCH₂CH₃ Ethylthio group, aryl substitution
8-Isopropyl-2-thioxo analog (CAS 1453186-94-1) 8-isopropyl, 2-S Bulkier isopropyl group at C8
2-(Dichloromethyl)-4,7-diaryl derivatives (e.g., 3ab, 3ac) 2-CCl₂, 4/7-aryl Dichloromethyl, aromatic substituents
4-Phenethylthio-2-phenyl derivative (Dolzhenko et al.) 2-Ph, 4-SCH₂CH₂Ph Phenyl and phenethylthio groups

Key Observations :

  • Methyl or isopropyl substituents at position 8 modulate steric bulk and lipophilicity, impacting membrane permeability .
  • Dichloromethyl or aryl groups at positions 4/7 (e.g., 3ab, 3ac) introduce electron-withdrawing effects, altering reactivity and anticancer activity .

Key Observations :

  • Microwave-assisted synthesis (target compound) offers superior efficiency and reduced byproduct formation compared to traditional methods .
  • Dichloromethyl derivatives involve hazardous reagents (e.g., POCl₃), limiting practicality .
Physical Properties
Compound Molecular Weight Melting Point (°C) LogP Solubility
Target Compound 210.26 Not reported ~1.5* Low (organic solvents)
MH4b1 284.36 112 3.2 Insoluble in water
3aa (Dichloromethyl analog) 231.1 108–110 2.8 Soluble in DMSO
8-Isopropyl analog 210.26 Not reported ~2.1* Low (similar to target)

*Estimated based on structural analogs .

Key Observations :

  • Higher molecular weight and aryl substituents (e.g., MH4b1) correlate with increased LogP and reduced aqueous solubility .
  • Dichloromethyl derivatives exhibit moderate solubility in polar aprotic solvents due to electron-withdrawing groups .

Key Observations :

  • MH4b1’s ethylthio and aryl groups enhance anticonvulsant activity compared to thioxo derivatives like EAC-21 .
  • Dichloromethyl-substituted analogs exhibit potent anticancer activity, likely due to alkylating properties .

Biological Activity

2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Common Synthesis Steps:

  • Formation of the Pyrazole Ring: Utilizing 5-aminopyrazole as a precursor.
  • Thiazole Incorporation: Introducing sulfur-containing moieties to enhance biological activity.
  • Cyclization: Employing cyclization techniques to form the triazine structure.

Biological Activity

The compound exhibits a range of biological activities that have been documented in various studies.

Anticancer Activity

Research has shown that this compound demonstrates significant anticancer properties. In vitro studies indicate its effectiveness against several cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-70.45
HepG20.74
HCT-1160.59

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases and pathways associated with tumor growth and proliferation. Notably, it has been shown to inhibit c-Met kinase activity, which is crucial for cancer cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of this compound in detail:

  • Study on HepG2 Cells : A study reported that this compound inhibited HepG2 cell proliferation with an IC50 value significantly lower than that of standard treatments like crizotinib .
  • Caspase Activation : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways. The study measured caspase 3/7 activity as a biomarker for apoptosis and found significant increases upon treatment with this compound .

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